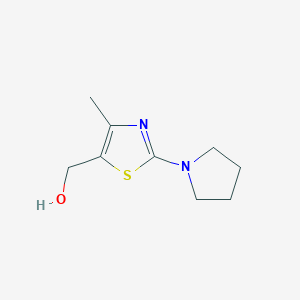

(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol

Description

(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol is a thiazole-derived compound characterized by a methanol group at the 5-position of the thiazole ring, a methyl substituent at the 4-position, and a pyrrolidin-1-yl group at the 2-position. Thiazole derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities. The pyrrolidine moiety in this compound may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents, making it a candidate for drug discovery pipelines.

Properties

IUPAC Name |

(4-methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIKFBOYLZLXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCC2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine and methanol groups. One common method involves the reaction of 2-aminothiazole with 4-methyl-2-bromopyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Functionalization of the Alcohol Group

The hydroxymethyl group undergoes typical alcohol transformations:

Esterification

Reacting with acyl chlorides or anhydrides under basic conditions:

-

Example : Formation of acetate ester using acetyl chloride and pyridine.

-

Conditions : Room temperature, 12 hours

-

Yield : ~70–85% (estimated based on analogous thiazole systems )

Oxidation

Controlled oxidation to aldehyde or carboxylic acid:

-

Reagents : Pyridinium chlorochromate (PCC) for aldehyde formation; KMnO₄/H₂SO₄ for carboxylic acid.

-

Challenges : Over-oxidation risks due to the electron-rich thiazole ring .

Modifications on the Thiazole Ring

The 2-position pyrrolidin-1-yl group and 4-methyl substituent influence reactivity:

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiazole ring allows substitution at the 5-position:

Cross-Coupling Reactions

Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups:

-

Substrate : Brominated thiazole precursor (e.g., 5-bromo-4-methyl-2-pyrrolidin-1-ylthiazole)

-

Catalyst : Pd(PPh₃)₄

-

Ligand : Not required

Derivatization for Biological Studies

The compound serves as an intermediate in pharmacologically active molecules:

Carbamate Formation

Reaction with chloroformates or isocyanates:

-

Example : Synthesis of carbamate derivatives for protease inhibition studies.

Stability and Reactivity Considerations

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol have been evaluated for their ability to inhibit cancer cell proliferation. A study showed that certain thiazole derivatives demonstrated selective cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of thiazole derivatives. Thiazoles have been linked to the modulation of neuroinflammatory pathways and may offer protective effects against neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a treatment for central nervous system disorders .

Biochemical Applications

Buffering Agent in Cell Cultures

This compound has been utilized as a non-ionic organic buffering agent in cell culture media. Its ability to maintain pH stability within the range of 6 to 8.5 makes it suitable for various biological experiments and cell line maintenance .

Ligand Binding Studies

The compound's structural features allow it to act as a ligand in binding studies. Research has shown that thiazole derivatives can interact with specific receptors or enzymes, making them valuable in drug design and discovery processes .

Synthetic Applications

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for developing novel compounds with enhanced biological activities. The synthetic routes often involve reactions that modify the thiazole or pyrrolidine rings, leading to derivatives with improved pharmacological profiles .

Case Study 1: Anticancer Activity Evaluation

A study published in Molecules assessed various thiazole derivatives for their anticancer activity against HepG2 liver cancer cells. The results indicated that certain derivatives exhibited higher selectivity indices compared to standard chemotherapeutic agents like methotrexate, suggesting promising avenues for further development .

Case Study 2: Neuroprotective Mechanisms

Research exploring the neuroprotective mechanisms of thiazoles demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells. This study opens pathways for using this compound in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine and thiazole rings can bind to enzymes and receptors, modulating their activity. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolylmethanol Derivatives

Substituent Analysis :

- Methyl vs.

Physicochemical Properties

Table 2: Physicochemical Comparison

Biological Activity

(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other relevant properties.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a thiazole ring , and a methanol group . The unique structural components suggest potential interactions with various biological targets, which can lead to diverse biological activities. The thiazole moiety is known for its role in numerous bioactive compounds, while the pyrrolidine ring enhances the compound's ability to interact with biological systems.

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrrolidine rings often exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of thiazole-containing compounds is well-documented. For example, related thiazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, often exhibiting IC50 values in the low micromolar range . The presence of specific substituents on the thiazole ring can significantly influence the potency of these compounds.

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Lines |

|---|---|---|

| Compound C | 1.61 | Jurkat Cells |

| Compound D | 1.98 | A-431 Cells |

| This compound | TBD | TBD |

Research Findings

Recent studies highlight the need for further exploration into the biological effects of this compound:

- Antimicrobial Studies : Ongoing research is required to establish the full spectrum of antimicrobial activity and potential resistance mechanisms.

- Anticancer Efficacy : Investigations into structure–activity relationships (SAR) are crucial for optimizing anticancer properties.

- Cellular Mechanisms : Detailed studies focusing on cellular pathways affected by this compound could elucidate its therapeutic potential.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives that included pyrrolidine moieties. These compounds were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis . Another study focused on their interaction with microtubules, revealing that certain derivatives could effectively disrupt microtubule formation, which is critical in cancer cell division .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiazole derivatives and pyrrolidine. Key steps include cyclization under controlled temperatures (e.g., reflux in glacial acetic acid) and purification via recrystallization (ethanol or ethyl acetate). Purity is validated using HPLC (>95% purity thresholds) and elemental analysis (C, H, N, S content matching theoretical values within ±0.3%) .

Q. How is the compound characterized structurally, and what techniques are critical for validation?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinyl and methyl groups on the thiazole ring).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. For example, hydrogen bonds between hydroxyl groups and adjacent sulfur/nitrogen atoms are critical for stability .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 225.12) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s potential antimicrobial or anticancer activity?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values.

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination). Compare to reference drugs like doxorubicin and validate selectivity via toxicity assays on non-cancerous cells (e.g., HEK293) .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how can contradictions in data be addressed?

- Methodological Answer : Challenges include twinning, low-resolution data, and disorder in the pyrrolidinyl group. Use SHELXD for experimental phasing and Olex2 for model building. Validate with R-factor convergence (<0.05) and cross-check hydrogen-bonding networks against DFT calculations. Contradictions in bond lengths/angles require iterative refinement and validation via Hirshfeld surface analysis .

How do structural modifications (e.g., substituent changes) impact bioactivity? Provide a SAR framework.

- Methodological Answer :

- Analog Synthesis : Replace the methyl group with halogens (Cl, F) or electron-withdrawing groups (NO₂) to assess potency shifts.

- Computational Modeling : Perform docking studies (AutoDock Vina) against target enzymes (e.g., E. coli DNA gyrase for antimicrobial activity). Correlate binding affinity (ΔG values) with experimental IC₅₀ data.

- Case Study : Analogues with 4-fluorophenyl substitutions showed 3-fold higher anticancer activity in MCF-7 cells compared to the parent compound .

Q. How can discrepancies in reported biological activity across studies be reconciled?

- Methodological Answer :

- Standardize Protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity.

- Meta-Analysis : Use statistical tools (e.g., RevMan) to pool data from multiple studies, adjusting for variables like solvent (DMSO vs. aqueous) and concentration ranges.

- Mechanistic Validation : Confirm target engagement via Western blot (protein expression) or enzymatic inhibition assays .

Q. What strategies are recommended for studying the compound’s metabolic stability and toxicity?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., hydroxylation at the thiazole ring).

- Toxicity Profiling : Use zebrafish embryos for acute toxicity (LC₅₀) and genotoxicity (Comet assay). Compare to known hepatotoxins (e.g., acetaminophen) for relative risk assessment .

Q. What are the critical considerations for ensuring compound stability during storage and experiments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.